

m-PEG11-OH: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	m-PEG11-OH	
Cat. No.:	B3116480	Get Quote

Introduction

m-PEG11-OH, also known as O-Methyl-undecaethylene glycol or monomethoxy-PEG11, is a discrete polyethylene glycol (PEG) derivative that has garnered significant attention in the field of drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Its defined chain length of eleven ethylene glycol units provides a precise spacer arm, offering a balance of hydrophilicity and conformational flexibility. This technical guide provides an in-depth overview of **m-PEG11-OH**, including its chemical and physical properties, a detailed look at its role in targeted protein degradation, experimental protocols for its application, and relevant analytical data.

Core Concepts: The Role of m-PEG11-OH in Targeted Protein Degradation

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

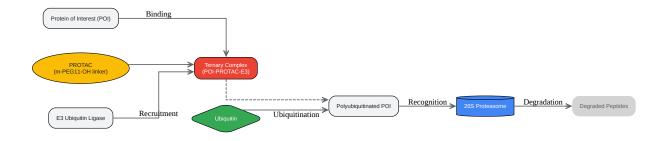
The linker is a critical component of a PROTAC, as its length, composition, and flexibility can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase),



which is essential for efficient ubiquitination and subsequent degradation of the POI. **m-PEG11-OH** serves as a hydrophilic and flexible linker, offering several advantages in PROTAC design:

- Enhanced Solubility: The PEG chain improves the aqueous solubility of the PROTAC molecule, which can be beneficial for both in vitro and in vivo applications.[1]
- Optimal Spacing: The 11-unit ethylene glycol chain provides a specific length that can
 effectively bridge the POI and the E3 ligase, facilitating the formation of a productive ternary
 complex.
- Reduced Non-specific Binding: The hydrophilic nature of the PEG linker can help to minimize non-specific binding of the PROTAC to other proteins and cellular components.

The mechanism of action of a PROTAC utilizing an **m-PEG11-OH** linker is illustrated in the signaling pathway diagram below.



Click to download full resolution via product page

Caption: Mechanism of PROTAC-mediated protein degradation.

Data Presentation: Chemical and Physical Properties



A comprehensive summary of the key chemical and physical properties of **m-PEG11-OH** is presented in the table below. This data is essential for researchers in designing experiments, preparing solutions, and understanding the behavior of the molecule in various assays.

Property	Value	Reference
Chemical Formula	C23H48O12	[2]
Molecular Weight	516.63 g/mol	[2]
Exact Mass	516.3100	[2]
CAS Number	2168540-65-4, 114740-40-8	[1][2]
Synonyms	O-Methyl-undecaethylene glycol, Monomethoxy-PEG11	[1][2]
Appearance	Colorless to light yellow liquid	[3]
Purity	≥95% (oligomer purity)	[4]
Solubility	Soluble in DMSO, DCM, DMF	[3]
Storage	Store at -20°C, desiccated	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **m-PEG11-OH**.

Protocol 1: General Procedure for PROTAC Synthesis using m-PEG11-OH Linker

This protocol outlines a general strategy for the synthesis of a PROTAC molecule by conjugating a POI ligand and an E3 ligase ligand to the **m-PEG11-OH** linker. This is a representative procedure and may require optimization based on the specific ligands used.

Materials:

m-PEG11-OH

• POI ligand with a reactive functional group (e.g., carboxylic acid, amine, or halide)



- E3 ligase ligand with a reactive functional group
- Coupling reagents (e.g., HATU, HBTU, or EDC/NHS)
- Organic solvents (e.g., DMF, DMSO, DCM)
- Bases (e.g., DIPEA, triethylamine)
- Purification supplies (e.g., silica gel for chromatography, HPLC system)

Workflow Diagram:



Click to download full resolution via product page

Caption: General workflow for PROTAC synthesis using **m-PEG11-OH**.

Procedure:

- Activation of m-PEG11-OH: The terminal hydroxyl group of m-PEG11-OH is typically
 activated to facilitate conjugation. A common method is tosylation, which converts the
 hydroxyl group into a good leaving group.
 - Dissolve m-PEG11-OH in a suitable solvent such as dichloromethane (DCM).
 - Add a base, for example, triethylamine or pyridine.
 - Cool the reaction mixture to 0°C.
 - Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction at room temperature until completion (monitor by TLC).
 - Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.



- Purify the tosylated product by column chromatography.
- Conjugation with the First Ligand (e.g., POI Ligand): The activated m-PEG11-linker is then reacted with the first ligand. The reaction conditions will depend on the nature of the functional groups on the ligand. For a ligand with a nucleophilic group (e.g., an amine or a phenol), a nucleophilic substitution reaction is typically employed.
 - Dissolve the POI ligand and the tosylated m-PEG11-OH in an appropriate solvent like DMF.
 - Add a base such as potassium carbonate or DIPEA.
 - Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and stir until the reaction is complete.
 - Purify the resulting POI-linker conjugate by HPLC.
- Conjugation with the Second Ligand (e.g., E3 Ligase Ligand): The remaining terminal group
 of the POI-linker conjugate is then coupled to the second ligand. If the linker now has a
 hydroxyl group, it may need to be activated as in Step 1. If it has a different functional group,
 an appropriate coupling chemistry should be used. For example, if the POI-linker conjugate
 has a terminal carboxylic acid and the E3 ligase ligand has an amine, standard peptide
 coupling conditions can be used.
 - Dissolve the POI-linker conjugate and the E3 ligase ligand in DMF.
 - Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
 - Stir the reaction at room temperature until completion.
- Final Purification and Characterization: The final PROTAC molecule is purified to a high degree, typically by reverse-phase HPLC. The identity and purity of the final product should be confirmed by analytical techniques such as NMR and mass spectrometry.

Protocol 2: Characterization by Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of **m-PEG11-OH** and its conjugates. Due to the nature of PEG compounds, specific techniques are often employed for



accurate analysis.

Instrumentation:

- Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
- High-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of m-PEG11-OH or the PROTAC molecule in a suitable solvent compatible with LC-MS, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.
- LC-MS Analysis:
 - Inject the sample into the LC-MS system. A reverse-phase C18 column is commonly used for separation.
 - The mass spectrometer should be operated in positive ion mode for the detection of protonated ([M+H]+) or sodiated ([M+Na]+) adducts, which are common for PEG compounds.
- Data Analysis:
 - The resulting mass spectrum will show a characteristic isotopic pattern for the molecule.
 - For m-PEG11-OH, the expected monoisotopic mass of the protonated molecule is approximately 517.31 g/mol .
 - The mass spectrum of a PROTAC will show a significantly higher mass corresponding to the sum of the masses of the two ligands and the m-PEG11-OH linker.
 - High-resolution mass spectrometry can be used to confirm the elemental composition of the molecule.[5]

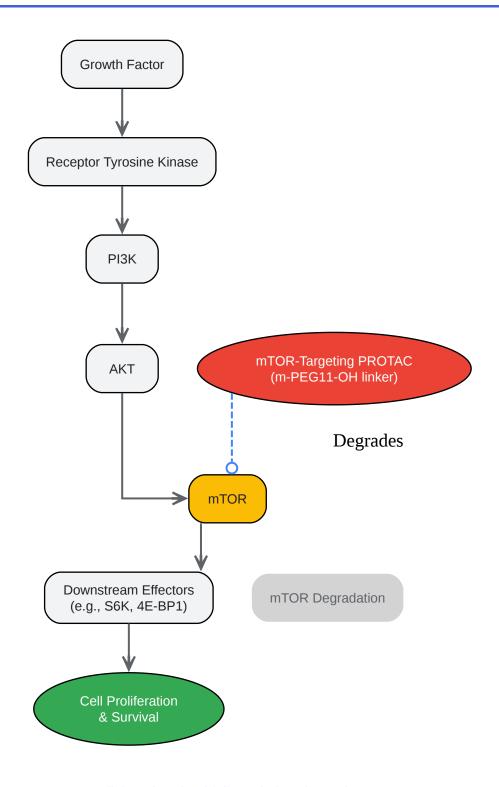




Mandatory Visualization: Application in a Signaling Pathway

PROTACs with flexible PEG linkers have been successfully employed to target and degrade key proteins in cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6] The following diagram illustrates the logical relationship of how a PROTAC with an **m-PEG11-OH** linker could be used to degrade mTOR, a central kinase in this pathway.





Click to download full resolution via product page

Caption: Targeting the PI3K/AKT/mTOR pathway with an mTOR-PROTAC.

Conclusion



m-PEG11-OH is a valuable and versatile tool for researchers and drug development professionals, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure, hydrophilicity, and optimal length make it an attractive choice for a linker in PROTAC design. The information and protocols provided in this guide are intended to serve as a comprehensive resource for the effective application of **m-PEG11-OH** in research and development endeavors. As the field of targeted protein degradation continues to evolve, the rational design of linkers using components like **m-PEG11-OH** will undoubtedly play a crucial role in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mPEG11-OH | CAS:114740-40-8 | Biopharma PEG [biochempeg.com]
- 2. medkoo.com [medkoo.com]
- 3. mPEG11-OH | 2168540-65-4 [chemicalbook.com]
- 4. O-Methyl-undecaethylene glycol = 95 oligomer purity 114740-40-8 [sigmaaldrich.com]
- 5. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [m-PEG11-OH: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3116480#what-is-m-peg11-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com